molecular formula C17H16Cl3N3O3S B3823370 4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide

4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B3823370
M. Wt: 448.7 g/mol
InChI Key: YIZRBPOPRKEVER-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C18H18Cl3N3O2S It is known for its unique chemical structure, which includes a methoxy group, trichloroethyl group, and a hydroxyphenyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of a suitable precursor with trichloroacetyl chloride to form the trichloroethyl intermediate.

    Introduction of the Methoxy Group: The intermediate is then reacted with methoxybenzoyl chloride under appropriate conditions to introduce the methoxy group.

    Formation of the Carbamothioyl Group: The final step involves the reaction of the intermediate with 4-hydroxyphenyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(3-m-tolyl-thiourea)ethyl)benzamide

Uniqueness

4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-[(4-hydroxyphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3N3O3S/c1-26-13-8-2-10(3-9-13)14(25)22-15(17(18,19)20)23-16(27)21-11-4-6-12(24)7-5-11/h2-9,15,24H,1H3,(H,22,25)(H2,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRBPOPRKEVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide
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